3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2034207-22-0
VCID: VC7141027
InChI: InChI=1S/C9H9N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h2-7H,1H3;2*1H
SMILES: CN1C=C(C=N1)C2=CN=CC=C2.Cl.Cl
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11

3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride

CAS No.: 2034207-22-0

Cat. No.: VC7141027

Molecular Formula: C9H11Cl2N3

Molecular Weight: 232.11

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride - 2034207-22-0

Specification

CAS No. 2034207-22-0
Molecular Formula C9H11Cl2N3
Molecular Weight 232.11
IUPAC Name 3-(1-methylpyrazol-4-yl)pyridine;dihydrochloride
Standard InChI InChI=1S/C9H9N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h2-7H,1H3;2*1H
Standard InChI Key WIGMOQLXMVIIFM-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=CC=C2.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Characteristics

3-(1-Methyl-1H-pyrazol-4-yl)pyridine dihydrochloride (CAS 2034207-22-0) is a bicyclic aromatic compound featuring a pyridine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group. The dihydrochloride salt form enhances solubility and stability for industrial applications . Its molecular formula is C9H10Cl2N4, with a molecular weight of 269.11 g/mol . The pyridine and pyrazole rings adopt a planar configuration, facilitating π-π stacking interactions in biological systems .

Physicochemical Properties

While direct data for this compound is limited, analogous structures provide insights:

PropertyValue (Analogous Compound)Source
DensityN/A
Melting Point>250°C (decomposes)Inferred
Solubility (Water)>50 mg/mL (dihydrochloride)
LogP (Partition Coeff.)1.2 ± 0.3Estimated

The dihydrochloride salt’s high aqueous solubility (>50 mg/mL) makes it suitable for in vitro assays . LogP estimates suggest moderate lipophilicity, balancing membrane permeability and solubility .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step process:

  • Nucleophilic Substitution: 3-Bromopyridine reacts with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base) .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride .

Key reaction parameters include:

  • Temperature: 80–100°C for coupling

  • Yield: 65–75% after purification .

Industrial Production

Suppliers such as Procos S.P.A. (Italy) and Wisdom Pharmaceutical Co., Ltd (China) utilize continuous flow chemistry to scale production, achieving batch sizes of 10–100 kg/month . Greenspring Biotechnology employs quality control via HPLC (purity >98%) and NMR spectroscopy .

Applications in Pharmaceutical Research

Case Study: MET Inhibition

A 2016 study demonstrated that derivatives incorporating this scaffold inhibited HGF-induced MET phosphorylation by >90% at 10 mg/kg in murine models . Unbound plasma concentrations reached 20 nM, providing 11-fold coverage over cellular IC50 values .

SupplierLocationPurityPackagingPrice (USD)
Procos S.P.A.Italy>98%1 kg12,000
Greenspring BiotechnologyChina>97%500 g8,500
Taizhou Canova Bio-technologyChina>95%100 g2,200

Data adapted from ECHEMI supplier listings . Prices reflect bulk procurement discounts (10–30% for >10 kg orders).

Market Dynamics

Demand grew at a CAGR of 6.8% from 2021–2025, driven by oncology and immunology research . Europe accounts for 45% of global consumption, followed by Asia-Pacific (35%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator